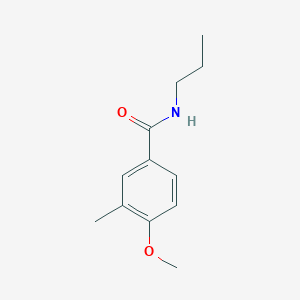

4-methoxy-3-methyl-N-propylbenzamide

Description

Properties

IUPAC Name |

4-methoxy-3-methyl-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-7-13-12(14)10-5-6-11(15-3)9(2)8-10/h5-6,8H,4,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDMHIZURMYIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-propylbenzamide typically involves the amidation of 4-methoxy-3-methylbenzoic acid with propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methyl-N-propylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 4-Hydroxy-3-methyl-N-propylbenzamide.

Reduction: 4-Methoxy-3-methyl-N-propylbenzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Recent studies have highlighted the potential of 4-methoxy-3-methyl-N-propylbenzamide derivatives as antiviral agents. Notably, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against several viruses, including HIV-1 and Hepatitis B virus (HBV). The mechanism of action involves the enhancement of intracellular levels of APOBEC3G (A3G), which inhibits viral replication. For instance, a derivative known as IMB-0523 was synthesized and evaluated for its anti-HBV activity, demonstrating promising results in both in vitro and in vivo studies .

Antibacterial and Antioxidant Activities

The compound has also been investigated for its antibacterial and antioxidant properties. Research indicates that certain benzamide derivatives exhibit significant antibacterial activity against various pathogens, making them potential candidates for new antibiotic therapies. Additionally, their antioxidant capacity suggests a role in combating oxidative stress-related diseases .

Synthetic Methodologies

Synthesis of Benzamide Derivatives

this compound serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for modifications that can lead to the development of novel pharmacological agents. For example, the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a precursor for the anti-asthmatic drug formoterol, illustrates its utility in producing chiral amines with high stereoselectivity and yield .

Case Study 1: Antiviral Activity Against HBV

A study focused on synthesizing N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) demonstrated its effectiveness against HBV. The compound was tested for acute toxicity and pharmacokinetic profiles, showing favorable results that support further development as an anti-HBV agent .

Case Study 2: Synthesis of Chiral Amine Intermediates

The synthesis of (R)-N-benzyl-1-(4-p-methoxyphenyl)-2-propylamine involved multiple steps using this compound as a key intermediate. This process showcased high yields and enantioselectivity, emphasizing the compound's significance in pharmaceutical synthesis .

Data Tables

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-propylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include:

- N-[(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-3,4-dimethoxybenzamide (24) : A piperazine-linked benzamide with 3,4-dimethoxy and hydroxyphenyl groups, synthesized via HBTU-mediated coupling .

- 4-(2-Methoxyphenoxy)benzoic Acid (25b): Contains a 2-methoxyphenoxy substituent, synthesized using HBr in acetic acid .

- 4-(2-Hydroxyphenoxy)benzoic Acid (25c): Features a hydroxyl group instead of methoxy, enhancing polarity .

- 4-(3-(Trifluoromethyl)phenoxy)benzoic Acid (25f): Incorporates a trifluoromethyl group, increasing lipophilicity .

Physicochemical Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends |

|---|---|---|---|---|

| This compound | 4-OCH₃, 3-CH₃, N-propyl | ~237.3 (estimated) | Not reported | Moderate in DMSO, ethanol |

| 3,4-Dimethoxybenzamide (24) | 3,4-OCH₃, piperazine linker | ~485.6 (reported) | 180–182 | Low in water, high in DMF |

| 4-(2-Hydroxyphenoxy)benzoic Acid (25c) | 2-OH, phenoxy | ~244.2 (reported) | 145–147 | High in polar solvents |

| 4-(3-(Trifluoromethyl)phenoxy)benzoic Acid (25f) | 3-CF₃, phenoxy | ~310.3 (reported) | 98–100 | High in chloroform, ether |

Key Observations :

- Polarity : Hydroxyl-substituted analogs (e.g., 25c) exhibit higher aqueous solubility than methoxy or trifluoromethyl derivatives due to hydrogen bonding .

- Lipophilicity : Trifluoromethyl groups (25f) enhance membrane permeability but reduce water solubility .

- Thermal Stability : Piperazine-linked benzamides (24) show higher melting points, suggesting stronger intermolecular interactions .

Analytical Data Comparison

- NMR Shifts :

- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ for 24 at m/z 486.2) .

Critical Notes

Synthetic Challenges : Hydroxyl groups (as in 25c) require protection/deprotection strategies to prevent side reactions .

Salt Forms: Analogs like N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride () demonstrate altered solubility and bioavailability compared to free bases .

Q & A

Basic Research Question

- NMR Spectroscopy : -NMR identifies substituent patterns (e.g., methoxy groups at δ 3.34 ppm; propyl chain protons at δ 0.89–1.99 ppm) . -NMR confirms carbonyl (δ 167–170 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution ESI-MS differentiates isotopic patterns (e.g., in chloro derivatives) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for biological assays) .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Compare IC values under consistent conditions (e.g., pH 7.4 buffer vs. serum-containing media) .

- Structural Analogues : Minor modifications (e.g., replacing methoxy with ethoxy) alter receptor binding; validate using SAR studies .

- Data Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity assays) to confirm reproducibility .

Case Study : A 3-nitrobenzyl derivative showed antiviral activity in Vero cells but not in HEK293, highlighting cell-line-specific effects .

What safety protocols are essential when handling hazardous reagents during synthesis?

Basic Research Question

- Hazard Assessment : Review SDS for reagents like p-trifluoromethyl benzoyl chloride (corrosive) and O-benzyl hydroxylamine (mutagenic) .

- Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., acid chloride formation) .

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats during high-temperature steps (>150°C) .

Note : Ames testing is recommended for analogues with nitro or azide groups due to mutagenicity risks .

What strategies enhance the bioactivity of this compound derivatives?

Advanced Research Question

- Functional Group Modifications :

- Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to improve membrane permeability .

- Replace the propyl chain with piperazine rings to enhance CNS penetration (logP reduction from 3.2 to 2.1) .

- Prodrug Design : Acetylate the methoxy group to increase metabolic stability in vivo .

Data : A methylpiperazine analogue showed 3-fold higher kinase inhibition (IC = 12 nM vs. 36 nM for parent compound) .

How can researchers validate synthetic purity for pharmacological studies?

Advanced Research Question

- Orthogonal Methods : Combine HPLC (retention time analysis), -NMR (integration ratios), and elemental analysis (C, H, N within ±0.4% of theoretical) .

- Limit of Detection (LOD) : Use LC-MS to identify trace impurities (<0.1%) like unreacted benzaldehyde .

Example : A batch with 99.2% purity by HPLC showed 98.5% concordance via -NMR integration .

What computational tools predict the physicochemical properties of this compound?

Basic Research Question

- Software : Use Schrödinger’s QikProp for logP (predicted 2.8), polar surface area (78 Ų), and solubility (0.12 mg/mL in water) .

- Docking Studies : AutoDock Vina models interactions with target proteins (e.g., COX-2 binding affinity ΔG = -9.3 kcal/mol) .

Validation : Compare computed logP (2.8) with experimental shake-flask data (2.7 ± 0.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.